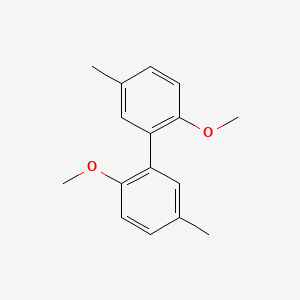
2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE typically involves the reaction of a suitable brominated precursor with a trimethylamine derivative. The reaction conditions may include:
- Solvent: Common solvents include water, ethanol, or other polar solvents.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts may or may not be required depending on the specific reaction pathway.
Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Nucleophiles: Hydroxide ions, amines, thiols, etc.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while substitution reactions may produce a variety of substituted quaternary ammonium compounds.
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a phase-transfer catalyst in various chemical reactions.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Employed in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways, depending on its application.
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness: (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is unique due to its specific brominated structure, which may confer distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.
Properties
CAS No. |
6340-38-1 |
|---|---|
Molecular Formula |
C6H13Br2NO2 |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
(2-bromo-2-carboxyethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2,3)4-5(7)6(9)10;/h5H,4H2,1-3H3;1H |
InChI Key |
JAOAPJJKWIBGEE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(C(=O)O)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


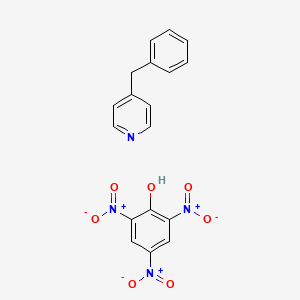

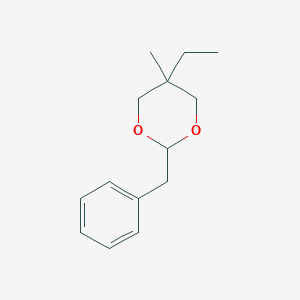

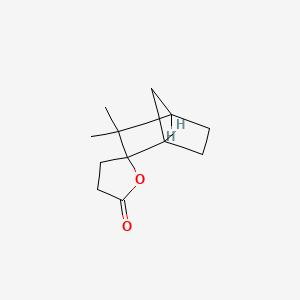
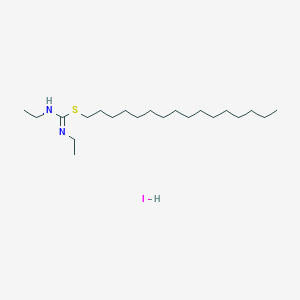

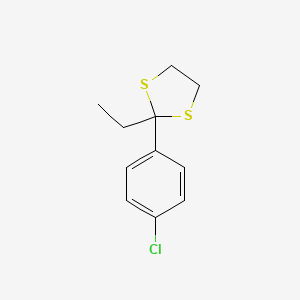
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)

![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


